1-[1-(2-Hydroxy-3-piperazin-1-ylpropyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone hydrochloride
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Description
Scientific Research Applications
Molecular Interactions and Pharmacophore Models
Research has focused on understanding the molecular interactions of similar compounds with receptors. For example, the study of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) provides insights into its potent and selective antagonist properties for the CB1 cannabinoid receptor. The study used AM1 molecular orbital method and conformational analysis to understand the binding interaction with the receptor, contributing to the development of unified pharmacophore models for CB1 receptor ligands (Shim et al., 2002).
Synthesis and Characterization of Novel Compounds
Another area of research involves the synthesis and characterization of novel compounds. For instance, the synthesis of enaminones and dihydropyrimidinone derivatives containing piperazine/morpholine moiety was explored, resulting in good yields and providing a simple and efficient method for creating such compounds (Bhat et al., 2018).
Antagonists and Pharmacological Candidates
Further, the identification of clinical candidates for pain management like 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone (9k, EST64454) as a σ1 receptor antagonist showcases the potential of such compounds in therapeutic applications. The compound demonstrates high metabolic stability, adequate pharmacokinetic profile, and antinociceptive properties (Díaz et al., 2020).
Electrochemical Synthesis and Antimicrobial Agents
Electrochemical synthesis methods have been developed for new compounds, such as the study on electrochemical syntheses of 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives, showcasing innovative approaches to compound development and its potential applications in creating antimicrobial agents (Nematollahi et al., 2014).
Antimalarial Agents and Enzyme Inhibitors
The search for antimalarial agents led to the synthesis of aryl piperazine and pyrrolidine derivatives, demonstrating significant antiplasmodial activity. This research provides a foundation for further investigation into potential therapeutic agents for malaria treatment (Mendoza et al., 2011).
Properties
IUPAC Name |
1-[1-(2-hydroxy-3-piperazin-1-ylpropyl)-2,4-dimethylpyrrol-3-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2.ClH/c1-11-8-18(12(2)15(11)13(3)19)10-14(20)9-17-6-4-16-5-7-17;/h8,14,16,20H,4-7,9-10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZYSGQZYZTLQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=C1C(=O)C)C)CC(CN2CCNCC2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.